1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one is an organic compound with a complex structure that includes a piperidine ring substituted with tetramethyl groups and an oxirane (epoxide) group
Preparation Methods
The synthesis of 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one can be achieved through several routes. One common method involves the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The presence of the oxirane group allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and interactions with biological molecules.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets through its oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The piperidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness .
Comparison with Similar Compounds
Similar compounds to 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one include:
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the oxirane group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Another compound containing an oxirane group, used in different industrial applications.
The uniqueness of this compound lies in its combination of the piperidine ring and oxirane group, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
89162-40-3 |
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Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-[2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H25NO3/c1-10(16)15-13(2,3)6-11(7-14(15,4)5)17-8-12-9-18-12/h11-12H,6-9H2,1-5H3 |
InChI Key |
IRUGJZFNITTXQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(CC1(C)C)OCC2CO2)(C)C |
Origin of Product |
United States |
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